Ipomeamaronol
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Overview
Description
Ipomeamaronol is a phytoalexin-like compound isolated from sweet potato root tissue infected by the black-rot fungus, Ceratocystis fimbriata . It is chemically similar to ipomeamarone and is identified as 14-hydroxy-ipomeamarone . Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants to inhibit the growth of pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ipomeamaronol is typically isolated from sweet potato root tissue infected by Ceratocystis fimbriata . The infected sweet potato roots are homogenized and extracted using a chloroform-methanol mixture. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the infection of sweet potato roots by specific fungi and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ipomeamaronol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form ipomeamarone.
Reduction: The carbonyl group in ipomeamarone can be reduced to form this compound.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Major Products Formed
Oxidation: The major product formed is ipomeamarone.
Reduction: The major product formed is this compound.
Scientific Research Applications
Ipomeamaronol has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and function of phytoalexins in plants.
Biology: Researchers study its role in plant defense mechanisms against fungal infections.
Medicine: Its potential hepatotoxic effects are studied to understand its impact on animal and human health.
Industry: It is investigated for its potential use in developing natural pesticides and fungicides.
Mechanism of Action
Ipomeamaronol exerts its effects by inhibiting the growth of pathogens through its antimicrobial properties . It targets the cellular structures of fungi, disrupting their normal functions and leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components in fungi .
Comparison with Similar Compounds
Similar Compounds
Ipomeamarone: Chemically similar to ipomeamaronol, it is also a phytoalexin found in sweet potatoes.
Dehydroipomeamarone: Another related compound with similar antimicrobial properties.
4-Ipomeanol: A furanoterpenoid with hepatotoxic effects.
Uniqueness
This compound is unique due to its specific hydroxyl group, which distinguishes it from other similar compounds like ipomeamarone . This hydroxyl group contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
26767-97-5 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3 |
InChI Key |
LKVKWNDXOWODLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO |
Origin of Product |
United States |
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